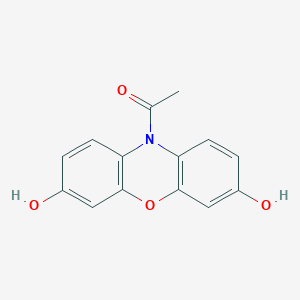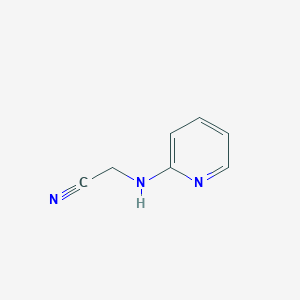
2-(Pyridin-2-ylamino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its pyridine ring attached to an amino group and a nitrile group, making it a valuable building block in organic synthesis.
Mechanism of Action
Target of Action
It is known that similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
It is known that the protonation occurs at one of the pyridine n atoms .
Result of Action
It is known that similar compounds have shown anti-fibrotic activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Pyridin-2-ylamino)acetonitrile are not fully understood. It has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
Cellular Effects
The cellular effects of this compound are not well-documented. Some of its derivatives have shown promising anti-fibrotic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylamino)acetonitrile typically involves the reaction of pyridine-2-amine with cyanoacetic acid or its derivatives under specific conditions. One common method involves the cyanoacetylation of pyridine-2-amine using methyl cyanoacetate in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylamino)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Condensation Reactions: The nitrile group can react with aldehydes or ketones to form imines or other condensation products.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as pyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium ethoxide, acids like hydrochloric acid, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product but often involve heating under reflux or using microwave irradiation to accelerate the reaction.
Major Products Formed
Major products formed from these reactions include substituted pyridines, imines, and various heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(Pyridin-2-ylamino)acetonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine: This compound shares a similar pyridine ring but has a pyrimidine moiety instead of a nitrile group.
2-(Pyridin-2-yl) Imidazole: Another similar compound with an imidazole ring attached to the pyridine.
Uniqueness
2-(Pyridin-2-ylamino)acetonitrile is unique due to its combination of a pyridine ring, an amino group, and a nitrile group. This combination provides a versatile platform for further chemical modifications and the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Properties
IUPAC Name |
2-(pyridin-2-ylamino)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,6H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEINEANIUFIBBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
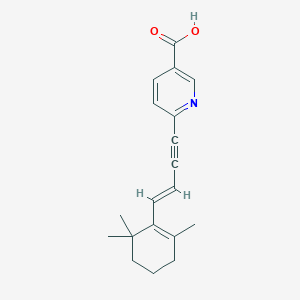
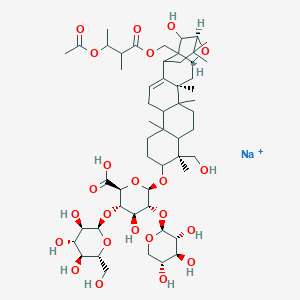
![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)

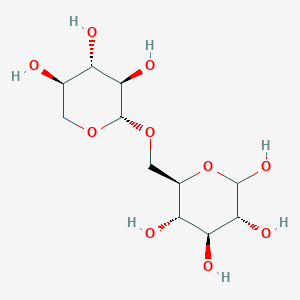
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)
![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)
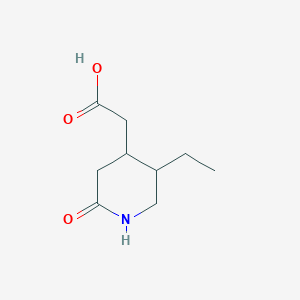
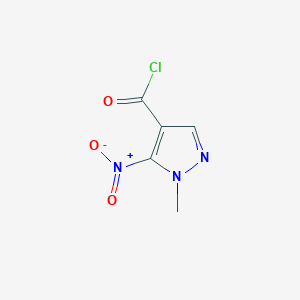

![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)
